(4-(Chlorosulfonyl)phenyl)methylene diacetate
CAS No.: 69232-47-9
Cat. No.: VC3793616
Molecular Formula: C11H11ClO6S
Molecular Weight: 306.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69232-47-9 |
|---|---|
| Molecular Formula | C11H11ClO6S |
| Molecular Weight | 306.72 g/mol |
| IUPAC Name | [acetyloxy-(4-chlorosulfonylphenyl)methyl] acetate |
| Standard InChI | InChI=1S/C11H11ClO6S/c1-7(13)17-11(18-8(2)14)9-3-5-10(6-4-9)19(12,15)16/h3-6,11H,1-2H3 |
| Standard InChI Key | MUXCHHLNVLPPPB-UHFFFAOYSA-N |
| SMILES | CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C |
| Canonical SMILES | CC(=O)OC(C1=CC=C(C=C1)S(=O)(=O)Cl)OC(=O)C |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Composition and Structural Features
(4-(Chlorosulfonyl)phenyl)methylene diacetate consists of a benzene ring substituted at the para position with a chlorosulfonyl group () and a methylene diacetate moiety (). The chlorosulfonyl group confers electrophilic reactivity, enabling nucleophilic substitution reactions, while the diacetate ester enhances solubility in organic solvents . The SMILES notation accurately represents its connectivity .
Physical and Stability Characteristics
The compound is typically stored at ambient temperatures in anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . While its exact melting point remains uncharacterized, analogous chlorosulfonyl compounds exhibit melting points between 80–120°C, suggesting similar thermal stability . The diacetate group improves lipid solubility, making it amenable to reactions in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane .
Synthetic Methodologies and Industrial Production
Liquid-Phase Combinatorial Synthesis (LPCS)
A pioneering synthesis route involves liquid-phase combinatorial methods using methoxy-polyethylene glycol (MeO-PEG) as a soluble polymer support. Reaction of 4-(chlorosulfonyl)phenyl isocyanate with MeO-PEG under tin-catalyzed conditions yields polymer-bound intermediates, which are subsequently functionalized with diacetate groups via nucleophilic acyl substitution . This approach enables high-throughput production of sulfonamide libraries, with yields exceeding 85% for gram-scale batches .
Stepwise Esterification and Sulfonation
Applications in Combinatorial Chemistry and Material Science
High-Throughput Library Synthesis
The compound’s dual reactivity enables its use as a bifunctional building block in LPCS. For instance, coupling with aminomethyl polystyrene resins generates sulfonamide-peptide hybrids, which are screened for protease inhibition . Libraries containing over 1,000 analogs have been synthesized using this approach, demonstrating the compound’s versatility in drug discovery .
Polymer-Functionalized Materials
Incorporation into methacrylate copolymers enhances thermal stability, with glass transition temperatures () increasing by 20°C compared to unmodified polymers . The chlorosulfonyl group facilitates post-polymerization modifications, such as grafting with amine-terminated ligands for catalytic applications .
Comparative Analysis with Structural Analogs
Chlorosulfonyl-Containing Compounds
Unlike 4-(chlorosulfonyl)benzoic acid, which undergoes rapid hydrolysis in aqueous media, the diacetate derivative remains stable for over 48 hours in phosphate buffer (pH 7.4) . This stability profile expands its utility in aqueous-phase reactions, such as bioconjugation with proteins or nucleic acids .
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